2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-15-6-2-1-5-14(15)17(21)19-11-16(13-7-10-22-12-13)20-8-3-4-9-20/h1-2,5-7,10,12,16H,3-4,8-9,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCGSQKZLVQXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position Variations
3-Chloro-N-(2-Pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide (CAS: 946374-25-0)
- Structural Difference : Chlorine at position 3 of the benzamide ring instead of position 2.
- Physicochemical Properties :
2-Chloro-N-[2-(5-Methoxy-1H-Indol-3-yl)ethyl]benzamide (CAS: 313496-17-2)
- Structural Difference : Replaces thiophene with a 5-methoxyindole group.
- Physicochemical Properties :
- Implications : The indole moiety introduces hydrogen-bonding capacity via the NH group, which could enhance receptor interactions compared to thiophene.
Heterocycle and Side-Chain Modifications
N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide
- Structural Features : Incorporates a piperazine ring and a bromoethoxy side chain.
- Synthesis : 48% yield via nucleophilic substitution .
- Implications : The piperazine group is frequently associated with CNS activity (e.g., dopamine receptor modulation), suggesting divergent therapeutic applications compared to pyrrolidine-containing analogs.
ZVT (2-Chloro-N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide)
Key Research Findings and Implications
Chlorine Position : The 2-chloro substituent in the target compound may offer superior steric compatibility with hydrophobic enzyme pockets compared to the 3-chloro isomer .
Synthetic Accessibility : Piperazine-containing analogs require multi-step synthesis with moderate yields (48%), whereas pyrrolidine derivatives may benefit from simpler routes .
Biological Targets : Structural parallels to ZVT suggest the target compound could be optimized for anti-tubercular applications by incorporating triazole or fluorinated groups .
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary precursors:
- 2-Chlorobenzoyl chloride (acylating agent)
- 2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine (amine intermediate)
Optimization of Reaction Conditions
Amide Coupling Reagents
Coupling agents significantly impact yield and purity. Comparative data is provided below:
| Reagent System | Solvent | Temperature | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| HATU/DIPEA | DMF | 0–5°C | 78 | 99 | |
| EDC/HOBt | DCM | RT | 65 | 95 | |
| DCC/DMAP | THF | 40°C | 58 | 90 |
Key Findings :
Solvent and Temperature Effects
- DMF (Dimethylformamide) : Enhances reagent solubility but necessitates low temperatures to minimize side reactions.
- DCM (Dichloromethane) : Suitable for room-temperature reactions but may require activators like HOBt (Hydroxybenzotriazole).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR : Key peaks include:
- δ 7.2–7.8 ppm (aromatic protons from benzamide and thiophene).
- δ 2.5–3.5 ppm (pyrrolidine N-CH₂ and ethyl backbone).
- HRMS : Molecular ion [M+H]⁺ observed at m/z 363.12 (calculated: 363.12).
Industrial Scalability and Continuous Flow Synthesis
Batch vs. Flow Reactors
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Reaction Time | 12–24 h | 2–4 h |
| Yield | 70–78% | 85–90% |
| Solvent Consumption | High | Reduced by 40% |
Advantages of Flow Chemistry :
- Precise temperature control minimizes decomposition.
- Automated systems enhance reproducibility for large-scale production.
Comparative Analysis with Structural Analogues
Impact of Substituent Position
- 2-Chloro vs. 4-Chloro Benzamide : The ortho-substituted chloro group in the target compound sterically hinders amide bond rotation, increasing metabolic stability compared to para-substituted analogues.
- Thiophen-3-yl vs. Thiophen-2-yl : The 3-positioned thiophene improves π-π stacking interactions in biological targets.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including amide coupling between 2-chlorobenzoic acid derivatives and amine intermediates. For example, acylation of 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine with 2-chlorobenzoyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at 0–25°C can yield the target compound. Purification via column chromatography (e.g., silica gel with gradient elution of dichloromethane/methanol) is critical to achieve >95% purity. Optimizing stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and reaction time (4–6 hours) enhances yields .
Q. What analytical techniques are essential for confirming the molecular structure of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substituent positions and stereochemistry. For instance, the pyrrolidine ring protons appear as a multiplet at δ 2.5–3.0 ppm, while the thiophene protons resonate near δ 7.1–7.3 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H]⁺ at m/z 361.0824 for C₁₇H₁₈ClN₂OS). X-ray crystallography (using SHELXL for refinement) resolves absolute configuration if single crystals are obtained .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies by exposing the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV at 254 nm. Use argon-filled vials and storage at –20°C in amber glass to prevent oxidation and photodegradation. Stability data should be analyzed using kinetic models (e.g., zero-order decay) to predict shelf life .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pyrrolidine and thiophene moieties in biological activity?
Methodological Answer: Synthesize analogs with modified substituents (e.g., replacing pyrrolidine with piperidine or thiophene with furan). Test binding affinity using radioligand assays (e.g., ³H-labeled compounds) against target receptors (e.g., GPCRs). Pair computational docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to correlate structural variations with activity trends. Statistical analysis (ANOVA) identifies significant SAR patterns .
Q. What strategies resolve contradictions in reported IC₅₀ values across different cell-based assays?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using a reference cell line (e.g., HEK293) and serum-free media. Perform dose-response curves in triplicate with positive controls (e.g., known inhibitors). Meta-analysis of published data (e.g., RevMan software) can identify confounding variables. Validate findings using orthogonal assays (e.g., fluorescence polarization vs. SPR) .
Q. How can computational modeling predict metabolic pathways and potential toxicity?
Methodological Answer: Use in silico tools like SwissADME to predict Phase I/II metabolism (e.g., oxidation of pyrrolidine via CYP3A4). Dock metabolites into toxicity-related enzymes (e.g., hERG channel using MOE software). Validate with in vitro hepatocyte assays (LC-MS/MS detection of glucuronidated or sulfated metabolites). Combine results with ToxCast data to prioritize in vivo toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
